Regioisomeric Distinction: 2,5-Dimethoxy vs. 3,5-Dimethoxy Substitution Impacts Kinase Inhibition and Molecular Recognition
The 2,5-dimethoxyphenyl isomer (target compound) presents a distinct molecular geometry and electronic surface compared to the 3,5-dimethoxyphenyl regioisomer, which has been reported as a potent FGFR1 inhibitor scaffold (IC₅₀ 1.25-2.31 µM) [1]. While direct FGFR1 inhibitory data for the 2,5-dimethoxy isomer are not yet published, the regioisomeric shift from 3,5- to 2,5-dimethoxy alters the spatial orientation of hydrogen bond acceptors and the electron density of the phenyl ring, which in silico docking suggests will modify key interactions within the ATP-binding pocket of kinases [1]. This makes the 2,5-dimethoxy isomer a valuable comparator for structure-activity relationship (SAR) studies aimed at mapping the pharmacophoric requirements for kinase selectivity.
| Evidence Dimension | Regioisomeric structural influence on kinase inhibition |
|---|---|
| Target Compound Data | 4-bromo-N-(2,5-dimethoxyphenyl)benzamide; FGFR1 IC₅₀ not reported |
| Comparator Or Baseline | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9; FGFR1 IC₅₀ = 1.25-2.31 µM across five NSCLC cell lines [1] |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | Cellular proliferation assay in NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703 cell lines [1] |
Why This Matters
Procurement of the 2,5-dimethoxy isomer enables critical negative control experiments to deconvolute the contribution of methoxy substitution pattern to target engagement and cellular potency.
- [1] Xie, Z., Cheng, D., Luo, L., Shen, G., Pan, S., Pan, Y., Chen, B., Wang, X., Liu, Z., Zhang, Y., & Ye, F. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 895-905. View Source
